![molecular formula C14H22N2O B4549809 N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide CAS No. 61909-38-4](/img/structure/B4549809.png)
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide
Overview
Description
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dimethylbenzamide structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with N,N-dimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a suitable base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Drug Delivery Systems
Hydrogels for Drug Delivery:
N-[3-(Dimethylamino)propyl]-3,5-dimethylbenzamide can be utilized as a monomer to synthesize self-healing, pH-responsive hydrogels. These hydrogels are particularly beneficial in drug delivery applications due to their ability to release therapeutic agents in response to changes in pH, which can be tailored for specific conditions within the body .
Table 1: Properties of Hydrogels Synthesized with this compound
Property | Value |
---|---|
pH Responsiveness | Yes |
Self-Healing Capability | Yes |
Drug Release Mechanism | pH-Dependent |
Biocompatibility | High |
Gene Delivery Applications
Cationic Monomer for Gene Delivery:
The compound acts as a cationic monomer that can form complexes with nucleic acids, facilitating their intracellular delivery. Studies have shown that the efficiency of plasmid DNA (pDNA) delivery is influenced by the molecular weight and charge of the resulting polycations. This highlights the compound's role in developing tailored gene delivery systems that can improve transfection rates in various cell types .
Case Study: Gene Delivery Efficiency
In a study conducted by Wu et al. (2014), glucose-containing diblock polycations incorporating N-[3-(dimethylamino)propyl]methacrylamide were evaluated for their effectiveness in delivering pDNA to different cell types. The results indicated that modifications in molecular weight and charge significantly affected transfection efficiency, demonstrating the compound's versatility in gene therapy .
Biomedical Engineering
Biocompatible Coatings:
The compound is also explored for use in biocompatible coatings for medical devices. Its chemical properties allow it to form stable films that can enhance the biocompatibility of implants and devices used in medical applications. This is crucial for reducing rejection rates and improving patient outcomes .
Table 2: Applications of this compound in Biomedical Engineering
Application | Description |
---|---|
Biocompatible Coatings | Enhances compatibility of medical implants |
Responsive Materials | Develops materials that respond to physiological stimuli |
Adhesives | Used in creating strong, biocompatible adhesives for surgical applications |
Innovative Formulations
Nanoparticle Formulations:
this compound has been incorporated into formulations containing iron oxide nanoparticles for 3D printing applications. These formulations can be used to create magnetic devices and MRI contrast agents, showcasing the compound's versatility beyond traditional drug delivery systems .
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The compound’s ability to undergo various chemical transformations also allows it to act as a versatile intermediate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpropylamine: Shares the dimethylamino group but lacks the benzamide structure.
3,5-Dimethylbenzoic Acid: Contains the benzamide structure but lacks the dimethylamino group.
N,N-Dimethylbenzamide: Contains the benzamide structure with a dimethylamino group directly attached to the benzene ring.
Uniqueness
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide is unique due to the presence of both the dimethylamino group and the 3,5-dimethylbenzamide structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and research findings.
Chemical Structure and Properties
This compound features a benzamide core with a dimethylamino propyl side chain. This structural configuration is crucial for its interaction with biological targets.
- Molecular Formula : C14H20N2O
- Molecular Weight : 232.33 g/mol
The biological activity of this compound primarily stems from its ability to modulate neurotransmitter systems, particularly serotonin receptors. Research indicates that this compound acts as a partial agonist or antagonist at the 5-HT1B receptor, which plays a role in mood regulation and anxiety disorders.
Interaction with Biological Targets
The dimethylamino group enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes, influencing their activity and cellular processes.
1. Neuropharmacological Effects
This compound has been studied for its potential in treating neuropsychiatric conditions:
- Serotonin Modulation : Exhibits significant activity at serotonin receptors, potentially influencing mood disorders and anxiety.
- Case Study : In preclinical models, compounds similar to this compound demonstrated efficacy in reducing anxiety-like behaviors in rodents .
2. Anticancer Properties
Recent studies have explored the anticancer potential of this compound:
- In Vitro Studies : It has shown activity against various cancer cell lines, including glioblastoma and prostate cancer models. The compound's mechanism includes inhibition of specific kinases involved in tumor growth .
- Table of Anticancer Activity :
Cancer Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Glioblastoma | U87MG | 10 | Raynaud et al., 2007 |
Prostate Cancer | PC3 | 15 | Raynaud et al., 2007 |
Breast Cancer | MDA-MB-468 | 12 | Raynaud et al., 2007 |
3. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Research Findings : Preliminary studies indicate that it may possess antimicrobial properties against various bacterial strains, although further investigation is needed to confirm these effects.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that allow for modifications to enhance its biological activity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), which are crucial for optimizing therapeutic efficacy and minimizing side effects.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-12(2)10-13(9-11)14(17)15-6-5-7-16(3)4/h8-10H,5-7H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOSORGCZHHIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366960 | |
Record name | STK185726 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61909-38-4 | |
Record name | STK185726 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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